Hexadecylphosphonic acid

Catalog No.
S764827
CAS No.
4721-17-9
M.F
C16H35O3P
M. Wt
306.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecylphosphonic acid

CAS Number

4721-17-9

Product Name

Hexadecylphosphonic acid

IUPAC Name

hexadecylphosphonic acid

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

InChI

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19)

InChI Key

JDPSFRXPDJVJMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O

Hexadecylphosphonic acid (HDPA) plays a crucial role in the scientific research of surface modification for metal oxide nanostructures. Its ability to form self-assembled monolayers (SAMs) on these surfaces makes it valuable for tailoring their properties and enhancing their performance in various applications [].

The phosphonic acid group in HDPA readily binds to metal oxide surfaces through strong covalent bonds, while the long hydrocarbon chain (hexadecyl) creates a hydrophobic and ordered organic layer. This SAM formation modifies the surface chemistry of the nanostructures, influencing factors like wettability, adhesion, and electrical conductivity []. Researchers utilize this technique to control the interaction of the nanostructures with their surrounding environment, leading to improved functionalities in diverse fields [].

Here are some specific research applications of HDPA in surface modification:

  • Tuning wettability: By controlling the SAM density and chain length of HDPA, researchers can tune the wettability of metal oxide nanostructures, making them superhydrophobic (strongly water-repellent) or superhydrophilic (highly water-attracting) []. This ability finds applications in self-cleaning surfaces, microfluidic devices, and corrosion protection [].
  • Enhancing adhesion: HDPA SAMs can improve the adhesion between metal oxide nanostructures and other materials, such as polymers or biological molecules. This enhanced adhesion is crucial for creating composite materials with desired properties for applications in sensors, drug delivery, and electronics [].
  • Modifying electrical conductivity: The SAM formed by HDPA can act as an insulating layer, affecting the electrical conductivity of the underlying metal oxide nanostructure. This property allows researchers to design and fabricate nanoelectronic devices with controlled conductivity for various applications [].

Hexadecylphosphonic acid is an alkyl phosphonic acid characterized by a long hydrophobic hydrocarbon chain (hexadecyl) attached to a phosphonic acid group. Its molecular formula is C₁₆H₃₅O₃P, with a molecular weight of 306.43 g/mol . The compound is typically a solid at room temperature and is utilized primarily for creating self-assembled monolayers due to its ability to form stable films on various surfaces .

, including:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the P-C bond, although this process requires more aggressive conditions compared to other phosphonates .
  • Self-Assembly: When applied to surfaces, hexadecylphosphonic acid can form self-assembled monolayers through condensation reactions with surface hydroxyl groups .
  • Alkylation: It can participate in alkylation reactions similar to other phosphonic acids, which may involve the introduction of different alkyl groups or functional groups via reactions such as the Michaelis–Arbuzov reaction .

Hexadecylphosphonic acid can be synthesized through various methods:

  • Direct Alkylation: Starting from phosphorous acid or phosphorus trichloride, hexadecyl groups can be introduced via alkylation reactions.
  • Phosphonylation: The reaction of hexadecanol with phosphorus trichloride followed by hydrolysis provides a pathway to synthesize this compound.
  • Self-Assembly Techniques: In laboratory settings, hexadecylphosphonic acid can be applied to substrates to form organized layers through self-assembly processes .

Hexadecylphosphonic acid has several notable applications:

  • Surface Modification: It is widely used for modifying surfaces in materials science to enhance hydrophobicity and improve adhesion properties.
  • Nanotechnology: The compound serves as a ligand for nanoparticles, aiding in their stabilization and functionalization.
  • Biomaterials: Due to its biocompatibility and ability to form stable films, it is explored in biomedical applications such as drug delivery systems and tissue engineering .

Studies on hexadecylphosphonic acid often focus on its interactions with various substrates. For instance, it has been shown to effectively modify oxide surfaces of metals like silicon, enhancing their properties for electronic applications. The interactions are primarily driven by the formation of strong bonds between the phosphonic acid group and surface hydroxyls .

Hexadecylphosphonic acid shares similarities with other alkyl phosphonic acids but has unique characteristics due to its long-chain structure. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Octadecylphosphonic acidC₁₈H₃₉O₃PLonger chain; improved stability in films
Dodecylphosphonic acidC₁₂H₂₅O₃PShorter chain; different self-assembly properties
Hexanoylphosphonic acidC₆H₁₃O₃PShorter chain; higher solubility in polar solvents

Hexadecylphosphonic acid's unique long-chain structure provides enhanced hydrophobicity and stability compared to shorter-chain analogs, making it particularly effective for surface modification applications.

XLogP3

6.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Hexadecylphosphonic acid

Dates

Modify: 2023-08-15

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